7-({4-[3-methyl-4-(3-methylphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
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Description
7-({4-[3-methyl-4-(3-methylphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a useful research compound. Its molecular formula is C29H28N4O4S and its molecular weight is 528.63. The purity is usually 95%.
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Scientific Research Applications
Inhibitory Activities and Anti-inflammatory Effects
One notable application of quinazoline derivatives, similar in structure to the specified compound, is their inhibitory activities towards TNF-α production and T cell proliferation. For instance, Tobe et al. (2003) synthesized various 6-fluoro-7-(1-piperazino)quinazolines and found that certain compounds exhibited both inhibitory activities. Additionally, oral treatment with these compounds showed an anti-inflammatory effect in rats with adjuvant arthritis as well as an inhibitory activity toward LPS-induced TNF-α production (Tobe et al., 2003).
Antihypertensive and Antitumor Properties
Quinazoline derivatives have also been explored for their pharmacological activities. Yen et al. (1996) studied the pharmacological activity of a quinazoline derivative, finding potential in the treatment of hypertension in spontaneously hypertensive rats (SHR) (Yen et al., 1996). Similarly, Noolvi and Patel (2013) synthesized novel quinazoline derivatives and evaluated their anticancer activity, suggesting a potential for inhibiting EGFR-tyrosine kinase as antitumor agents (Noolvi & Patel, 2013).
Antimicrobial and Antifungal Activities
Further, quinazoline derivatives are known for their antimicrobial properties. Suresh et al. (2016) synthesized thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives and found them to have significant biological activity against various microorganisms, demonstrating potential as antimicrobial agents (Suresh, Lavanya, & Rao, 2016).
Neuropharmacological Applications
Compounds with a structure resembling quinazoline derivatives have been explored in the context of neuropharmacology. Intagliata et al. (2017) synthesized long-chain arylpiperazines to investigate their binding affinity for the 5-HT7 and 5-HT1A receptors, pertinent in neurological disorders (Intagliata et al., 2017).
Properties
IUPAC Name |
7-[[4-[3-methyl-4-(3-methylphenyl)piperazine-1-carbonyl]phenyl]methyl]-6-sulfanylidene-8aH-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O4S/c1-18-4-3-5-22(12-18)32-11-10-31(15-19(32)2)27(34)21-8-6-20(7-9-21)16-33-28(35)23-13-25-26(37-17-36-25)14-24(23)30-29(33)38/h3-9,12-14,19,23H,10-11,15-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXXHVGXBITNNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=CC=CC(=C2)C)C(=O)C3=CC=C(C=C3)CN4C(=O)C5C=C6C(=CC5=NC4=S)OCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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